molecular formula C7H7F6NO B13946865 Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- CAS No. 50837-76-8

Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-

Cat. No.: B13946865
CAS No.: 50837-76-8
M. Wt: 235.13 g/mol
InChI Key: CQIVONYCAIRMJB-UHFFFAOYSA-N
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Description

Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- is a specialized organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- typically involves the reaction of 2-methyl aziridine with a trifluoromethyl-containing reagent. One common method is the reaction of 2-methyl aziridine with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- involves its high reactivity due to the ring strain of the aziridine ring and the electron-withdrawing effects of the trifluoromethyl groups. These properties make the compound highly reactive towards nucleophiles, leading to ring-opening reactions and the formation of new products. The trifluoromethyl groups also enhance the compound’s stability and bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- is unique due to the combination of the aziridine ring and trifluoromethyl groups. This combination imparts high reactivity, stability, and potential bioactivity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

50837-76-8

Molecular Formula

C7H7F6NO

Molecular Weight

235.13 g/mol

IUPAC Name

3,3,3-trifluoro-1-(2-methylaziridin-1-yl)-2-(trifluoromethyl)propan-1-one

InChI

InChI=1S/C7H7F6NO/c1-3-2-14(3)5(15)4(6(8,9)10)7(11,12)13/h3-4H,2H2,1H3

InChI Key

CQIVONYCAIRMJB-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C(=O)C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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